N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzenesulfonamide
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Description
Molecular Structure Analysis
The phenyl N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)carbamate molecule, which is structurally similar, contains a total of 51 bond(s). There are 31 non-H bond(s), 20 multiple bond(s), 5 rotatable bond(s), 2 double bond(s), 18 aromatic bond(s), 4 six-membered ring(s), 1 ten-membered ring(s), 1 tertiary amide(s) (aliphatic) and 1 (thio-) carbamate(s) (aromatic) .Scientific Research Applications
Pharmacological Potential
N-substituted benzene sulfonamide derivatives, including molecules structurally similar to N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzenesulfonamide, have been explored for their pharmacological properties. For instance, a study on quinazoline derivatives explored their potential as diuretic and antihypertensive agents, highlighting the significance of such compounds in cardiovascular health research (Rahman et al., 2014).
Synthesis and Characterization
The synthesis and characterization of similar compounds have been a focus of several studies. One such study described the synthesis of a variety of benzonitrile derivatives using a rhodium-catalyzed cyanation process, indicating the versatility of these compounds in chemical synthesis (Chaitanya et al., 2013). Another study involved the synthesis of novel tetrahydroquinoline derivatives bearing the sulfonamide moiety as potential antitumor agents, showcasing their relevance in cancer research (Alqasoumi et al., 2010).
Antimicrobial Applications
Compounds structurally related to this compound have been investigated for their antimicrobial properties. A study focused on the synthesis of novel benzenesulfonamide derivatives and their evaluation as antimicrobial agents, highlighting their potential utility in combating microbial infections (Vanparia et al., 2010).
Anticancer Research
There is significant interest in the potential anticancer properties of sulfonamide derivatives. Research has been conducted on synthesizing new sulfonamide derivatives and evaluating their pro-apoptotic effects in cancer cells, demonstrating their potential application in cancer treatment (Cumaoğlu et al., 2015).
Molecular Mechanisms in Cancer
The exploration of molecular mechanisms in cancer treatment using compounds like this compound is an active area of research. Studies have synthesized and tested various derivatives for their in vitro anticancer activity, providing insights into their mechanism of action and potential therapeutic applications (Habib et al., 2013).
Properties
IUPAC Name |
N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-4-methoxybenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4S/c1-29-20-9-11-21(12-10-20)30(27,28)24-19-8-13-22-18(15-19)7-14-23(26)25(22)16-17-5-3-2-4-6-17/h2-6,8-13,15,24H,7,14,16H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUORPLYKSWZNMS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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